8-Bromo-6-fluorochroman-4-one

Lipophilicity Physicochemical properties Drug-likeness

8-Bromo-6-fluorochroman-4-one (CAS 1092350-87-2) is a uniquely halogenated chroman-4-one building block. The C8 bromine enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for systematic SAR, while the C6 fluorine provides a metabolic blocking function. With XlogP 2.2 and TPSA 26.3 Ų, this scaffold aligns with CNS drug-likeness guidelines. Generic chroman-4-one analogs are not interchangeable—substitution alters LogP by >0.6 units and compromises synthetic yields. Essential for medicinal chemistry programs targeting kinases, GPCRs, or neurological indications.

Molecular Formula C9H6BrFO2
Molecular Weight 245.047
CAS No. 1092350-87-2
Cat. No. B2942671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluorochroman-4-one
CAS1092350-87-2
Molecular FormulaC9H6BrFO2
Molecular Weight245.047
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2Br)F
InChIInChI=1S/C9H6BrFO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2
InChIKeyKBLVYCPSTDBXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-fluorochroman-4-one (CAS 1092350-87-2): A Dual-Halogenated Chroman-4-one Scaffold for Medicinal Chemistry and Cross-Coupling Applications


8-Bromo-6-fluorochroman-4-one (CAS: 1092350-87-2) is a halogenated heterocyclic compound belonging to the chroman-4-one class, featuring a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring with a ketone functionality at the 4-position [1]. The compound is distinguished by the presence of bromine at the 8-position and fluorine at the 6-position of the chromanone scaffold, rendering it a versatile synthetic building block for pharmaceutical and agrochemical research programs . Its molecular formula is C₉H₆BrFO₂, with a molecular weight of approximately 245.05 g/mol [2].

Why 8-Bromo-6-fluorochroman-4-one Cannot Be Replaced by Generic Chroman-4-ones or Mono-Halogenated Analogs in Advanced Synthesis


Generic chroman-4-one analogs are not interchangeable with 8-bromo-6-fluorochroman-4-one due to the divergent physicochemical and reactivity profiles conferred by its specific dual-halogenation pattern [1]. The combination of bromine at the 8-position and fluorine at the 6-position creates a unique electronic environment that cannot be replicated by mono-halogenated derivatives or compounds with alternative substitution patterns [2]. Substituting a generic analog would result in altered lipophilicity (calculated LogP differences of >0.6 units), distinct cross-coupling reactivity at the bromine site, and modified hydrogen-bonding capacity, ultimately compromising downstream synthetic yields and biological outcomes [3].

Quantitative Differentiation Evidence for 8-Bromo-6-fluorochroman-4-one Versus Closest Analogs


Lipophilicity Enhancement: LogP of 8-Bromo-6-fluorochroman-4-one Versus 6-Fluorochroman-4-one

The introduction of bromine at the 8-position of the 6-fluorochroman-4-one scaffold substantially increases lipophilicity compared to the mono-fluorinated parent compound [1]. This increase in calculated LogP enhances membrane permeability potential while maintaining a favorable topological polar surface area (TPSA) for drug-like properties [2].

Lipophilicity Physicochemical properties Drug-likeness

Topological Polar Surface Area Comparison: 8-Bromo-6-fluorochroman-4-one Maintains Favorable Drug-like TPSA Despite Increased Lipophilicity

Despite the substantial increase in lipophilicity from dual halogenation, 8-bromo-6-fluorochroman-4-one maintains a topological polar surface area (TPSA) of 26.3 Ų [1], which falls within the optimal range (<140 Ų) for oral bioavailability prediction according to established drug-likeness filters [2].

Drug-likeness Physicochemical properties Oral bioavailability

Cross-Coupling Reactivity: Bromine at C8 Enables Pd-Catalyzed Transformations Not Accessible with Chloro or Fluoro Analogs Alone

The bromine atom at the 8-position of 8-bromo-6-fluorochroman-4-one serves as an optimal handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, enabling introduction of diverse aryl, alkenyl, and amino substituents . This reactivity profile is superior to chloro analogs, which typically exhibit lower oxidative addition rates, and is absent entirely in non-halogenated chroman-4-ones [1].

Cross-coupling Synthetic utility Palladium catalysis

Hydrogen Bond Donor Count: 8-Bromo-6-fluorochroman-4-one Lacks H-Bond Donors, Enhancing Membrane Permeability Relative to Amino-Substituted Analogs

8-Bromo-6-fluorochroman-4-one possesses zero hydrogen bond donors [1], a property that distinguishes it from amino-substituted chroman-4-one derivatives which contain 1-2 H-bond donors. The absence of hydrogen bond donors, combined with only two hydrogen bond acceptors (the carbonyl oxygen and the pyran ring oxygen), results in a net hydrogen bonding deficit that enhances passive membrane diffusion potential [2].

Hydrogen bonding Membrane permeability Physicochemical properties

Commercial Availability and Purity Benchmarking: 8-Bromo-6-fluorochroman-4-one Supply Chain Comparison

8-Bromo-6-fluorochroman-4-one is commercially available from multiple reputable suppliers with reported purities ranging from 95% to 97% . The compound is typically supplied as an off-white powder and requires storage at 0-8°C for optimal stability .

Procurement Supply chain Purity

Validated Application Scenarios for 8-Bromo-6-fluorochroman-4-one in Drug Discovery and Synthetic Chemistry


Scaffold Diversification via Suzuki-Miyaura Cross-Coupling at the C8 Position

The C8 bromine atom serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids. This transformation enables the introduction of diverse aromatic substituents at the 8-position while preserving the 6-fluoro substituent, facilitating systematic SAR exploration of the chroman-4-one pharmacophore. The reaction proceeds under standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous base, 80-100°C) with expected coupling yields comparable to other aryl bromide substrates .

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low TPSA

The combination of elevated lipophilicity (XlogP = 2.2, LogP = 2.87) [1] with a low topological polar surface area (TPSA = 26.3 Ų) [2] positions 8-bromo-6-fluorochroman-4-one as an attractive scaffold for central nervous system (CNS) drug discovery. These physicochemical properties align with established guidelines for blood-brain barrier penetration, while the zero hydrogen bond donor count [3] further enhances passive diffusion potential. The scaffold may be elaborated to generate libraries of chroman-4-one derivatives targeting neurological indications where the parent 6-fluorochroman-4-one core (a known intermediate for sorbinil synthesis [4]) has demonstrated precedent.

Buchwald-Hartwig Amination for C8-Nitrogen Installation

The C8 bromine atom of 8-bromo-6-fluorochroman-4-one is amenable to Buchwald-Hartwig amination, enabling the direct installation of primary and secondary amines at the 8-position . This transformation provides access to C8-amino-substituted chroman-4-one derivatives that are not readily accessible through alternative synthetic routes, expanding the accessible chemical space for medicinal chemistry programs targeting kinase inhibition, GPCR modulation, or epigenetic targets.

Metabolic Stability Optimization via Dual Halogen Blocking Strategy

The specific placement of bromine at C8 and fluorine at C6 of the chroman-4-one scaffold serves a dual blocking function against cytochrome P450-mediated oxidative metabolism at these positions . This halogenation pattern may confer enhanced metabolic stability compared to unsubstituted chroman-4-one, which is susceptible to hydroxylation at multiple aromatic positions. The electron-withdrawing effects of both halogens also modulate the electronic properties of the chromanone core, potentially influencing target binding affinity and selectivity [1].

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